molecular formula C17H19NO2 B5285150 N-[1-(4-methoxyphenyl)ethyl]-3-methylbenzamide

N-[1-(4-methoxyphenyl)ethyl]-3-methylbenzamide

Cat. No.: B5285150
M. Wt: 269.34 g/mol
InChI Key: ZVZJMWVBAFBFLW-UHFFFAOYSA-N
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Description

N-[1-(4-methoxyphenyl)ethyl]-3-methylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxyphenyl group and a methylbenzamide group

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-12-5-4-6-15(11-12)17(19)18-13(2)14-7-9-16(20-3)10-8-14/h4-11,13H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZJMWVBAFBFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxyphenyl)ethyl]-3-methylbenzamide typically involves the condensation of 4-methoxyphenylacetic acid with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid-supported catalysts can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxyphenyl)ethyl]-3-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[1-(4-methoxyphenyl)ethyl]-3-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyphenyl)ethyl]-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-methoxyphenyl)ethyl]benzamide: Lacks the methyl group on the benzamide ring.

    N-[1-(4-methoxyphenyl)ethyl]-4-methylbenzamide: Has a methyl group at a different position on the benzamide ring.

    N-[1-(4-methoxyphenyl)ethyl]-3-chlorobenzamide: Contains a chlorine substituent instead of a methyl group.

Uniqueness

N-[1-(4-methoxyphenyl)ethyl]-3-methylbenzamide is unique due to the specific positioning of the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to its analogs, making it a valuable compound for various research applications .

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